molecular formula C13H13F2NO3 B7578786 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B7578786
M. Wt: 269.24 g/mol
InChI Key: SGXIVEZKEXBSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC) enzyme. ODC is responsible for the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. DFMO has been extensively studied for its potential applications in cancer treatment, parasitic infections, and neurodegenerative diseases.

Mechanism of Action

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid irreversibly inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their overproduction is a hallmark of cancer and parasitic infections. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to have minimal toxicity in humans, with the most common side effect being reversible gastrointestinal symptoms. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been shown to be effective in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is a potent inhibitor of ODC, making it an excellent tool for studying the role of polyamines in cell proliferation and differentiation. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in cancer treatment and parasitic infections, making it a well-characterized compound. However, the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is challenging, and the yield is typically low, making it expensive to use in large-scale experiments.

Future Directions

Include the development of more efficient synthesis methods, the identification of biomarkers to predict response to 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid treatment, and the development of combination therapies to enhance its efficacy. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, and further research is needed to explore its use in this area.

Synthesis Methods

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the difluorobenzoyl group, and finally, the deprotection of the amine group. The yield of the synthesis process is typically around 30%.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in cancer treatment. Polyamines are essential for cell proliferation, and their overproduction is a hallmark of cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer.
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been studied for its potential applications in parasitic infections, such as African sleeping sickness and Chagas disease. Polyamines are essential for the survival of parasites, and 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in inhibiting their growth.

properties

IUPAC Name

1-(2,4-difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c1-13(12(18)19)5-2-6-16(13)11(17)9-4-3-8(14)7-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXIVEZKEXBSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.